(2,6-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(2,6-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a dichlorophenyl group and a dimethylpyrazolyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,6-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(2,6-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2,6-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)phenylmethanone
- (2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone
- (2,6-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Uniqueness
(2,6-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to the specific combination of the dichlorophenyl and dimethylpyrazolyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10Cl2N2O |
---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-6-8(2)16(15-7)12(17)11-9(13)4-3-5-10(11)14/h3-6H,1-2H3 |
InChI Key |
VZXXBIKFRJGDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CC=C2Cl)Cl)C |
Origin of Product |
United States |
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